2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methyl group at position 2 and a propargyl (prop-2-yn-1-yl) substituent at position 3. This scaffold is part of a broader class of tetrahydropyrazolo[1,5-a]pyrazines, which are valued in medicinal chemistry for their structural rigidity, hydrogen-bonding capacity, and versatility in functionalization . The compound’s propargyl group introduces alkyne reactivity, enabling applications in click chemistry or covalent binding strategies.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H13N3/c1-3-4-12-5-6-13-10(8-12)7-9(2)11-13/h1,7H,4-6,8H2,2H3 |
InChI Key |
KEWXHBWHBOZMPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CCN(CC2=C1)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargyl bromide and a suitable pyrazine derivative in the presence of a base such as sodium hydroxide . The reaction is often carried out in a solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects involves interactions with molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and electron transfer pathways . These reactive species can then interact with various biological molecules, leading to specific effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated using ChemDraw.
Key Comparisons:
Reactivity and Synthetic Accessibility :
- The propargyl group in the target compound contrasts with the isopropyl (), trifluoromethyl (), and carboxamide () substituents in analogues. Propargyl derivatives are underutilized in current literature but offer unique reactivity for bioconjugation or covalent drug design .
- Syntheses of similar compounds (e.g., 5-benzyl-THP-pyrazolo[1,5-a]pyrazine) involve reductive amination or cyclization, suggesting compatibility with the target compound’s preparation .
Biological Activity :
- Antiviral Applications : THPP derivatives () inhibit HBV via core protein modulation, while the target compound’s propargyl group may enable covalent interactions with viral targets.
- Kinase Inhibition : Zanubrutinib’s pyrimidine core (vs. pyrazine in the target compound) demonstrates scaffold flexibility; pyrazine derivatives may offer improved selectivity due to altered hydrogen-bonding patterns .
Physicochemical Properties :
Biological Activity
2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological implications.
The compound's molecular formula is with a molecular weight of approximately 202.25 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. Pyrazines are recognized for their effectiveness against various bacterial strains. For instance:
- Study Findings : A study on related pyrazine compounds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls and DNA damage at elevated concentrations .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. While specific data on this compound is limited, related pyrazine derivatives have shown promising results:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT116 (colon cancer) | 10.5 | Induces apoptosis via mitochondrial pathway |
| Compound B | MCF-7 (breast cancer) | 9.1 | Inhibits cell proliferation by affecting cell cycle regulators |
| Compound C | A549 (lung cancer) | 0.13 | Strong cytotoxicity through oxidative stress induction |
These findings suggest that the structural features of pyrazines contribute to their ability to induce apoptosis and inhibit tumor growth through various mechanisms .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of a pyrazine derivative in food preservation contexts. The compound exhibited effective inhibition of pathogenic bacteria at low concentrations, indicating its potential as a natural preservative in food products .
- Cancer Research : In another investigation focused on the anticancer properties of pyrazine derivatives, it was found that certain compounds could significantly reduce cell viability in breast and colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
